2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid
Overview
Description
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . It is also known by its IUPAC name, N-acetyl-2-[4-(methylsulfonyl)phenyl]alanine . This compound is characterized by the presence of an acetamido group, a methanesulfonyl group, and a phenyl ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methanesulfonylbenzaldehyde and alanine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the condensation of 4-methanesulfonylbenzaldehyde with an alanine derivative, followed by acetylation to introduce the acetamido group.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reaction conditions varying based on the desired product.
Major Products: The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phenylalanine derivatives.
Scientific Research Applications
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Acetamido-2-(4-methanesulfonylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-Acetamido-2-(4-nitrophenyl)propanoic acid: This compound has a nitro group instead of a methanesulfonyl group, leading to different chemical and biological properties.
2-Acetamido-2-(4-chlorophenyl)propanoic acid: The presence of a chlorine atom in place of the methanesulfonyl group results in distinct reactivity and applications.
2-Acetamido-2-(4-methylphenyl)propanoic acid: The methyl group substitution affects the compound’s hydrophobicity and interaction with biological targets.
Properties
IUPAC Name |
2-acetamido-2-(4-methylsulfonylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-8(14)13-12(2,11(15)16)9-4-6-10(7-5-9)19(3,17)18/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXWQZANFLTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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